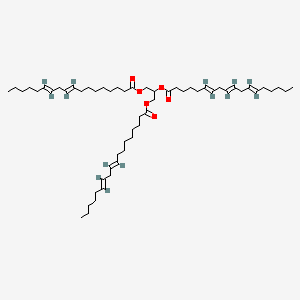
2--Linolenoyl-1,3-dilinoleoyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol is a triglyceride, a type of lipid molecule composed of one glycerol molecule esterified with three fatty acid chains. This compound is notable for its unique structure, which includes linolenic acid and linoleic acid, both of which are essential fatty acids. These fatty acids are crucial for various biological functions and have significant health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol typically involves the esterification of glycerol with linolenic acid and linoleic acid. One common method is the Grignard deacylation technique, which involves the use of Grignard reagents to selectively deacylate the glycerol backbone, followed by re-esterification with the desired fatty acids .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods, where lipases are used to catalyze the esterification process. This method is preferred due to its specificity and efficiency, allowing for the production of high-purity triglycerides .
Analyse Chemischer Reaktionen
Types of Reactions
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Acyl chlorides; reactions are performed under controlled temperatures to ensure selective substitution.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Glycerol and free fatty acids.
Substitution: Modified triglycerides with different fatty acid compositions.
Wissenschaftliche Forschungsanwendungen
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its impact on cellular signaling pathways.
Medicine: Explored for its potential health benefits, including anti-inflammatory and cardioprotective effects.
Wirkmechanismus
The mechanism of action of 2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound can also be metabolized to produce bioactive lipids that participate in signaling pathways, affecting processes such as inflammation and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dilinoleoyl-2-stearoyl glycerol: Contains linoleic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position.
1,2-Dilinoleoyl-3-γ-linolenoyl-rac-glycerol: Features linoleic acid at the sn-1 and sn-2 positions and γ-linolenic acid at the sn-3 position.
1,3-Distearoyl-2-linoleoyl glycerol: Incorporates stearic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position.
Uniqueness
2–Linolenoyl-1,3-dilinoleoyl-sn-glycerol is unique due to its specific combination of linolenic acid and linoleic acid, which provides a distinct profile of essential fatty acids. This combination is not commonly found in other triglycerides, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C57H96O6 |
|---|---|
Molekulargewicht |
877.4 g/mol |
IUPAC-Name |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(6E,9E,12E)-octadeca-6,9,12-trienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,39-36+ |
InChI-Schlüssel |
AODZAXDQVIGGDB-HBOAWMLWSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCC/C=C/C/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)
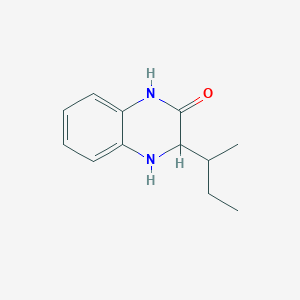
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
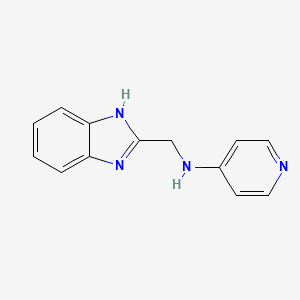
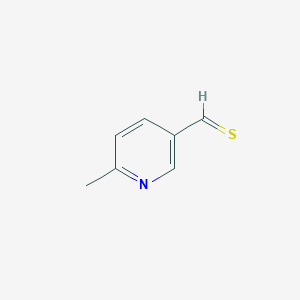
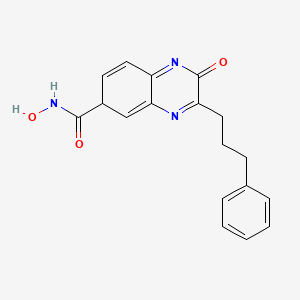
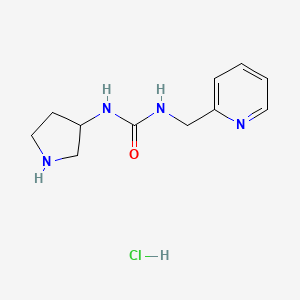
![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)
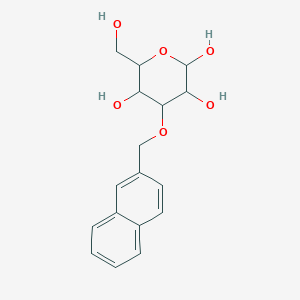
![2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one](/img/structure/B14793336.png)
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)

